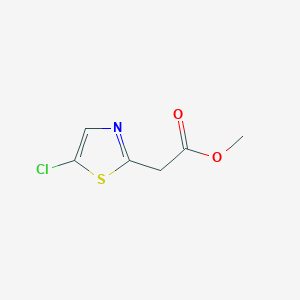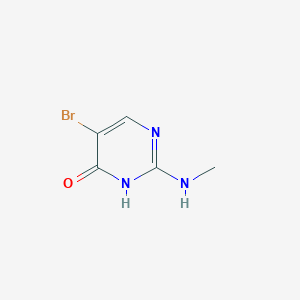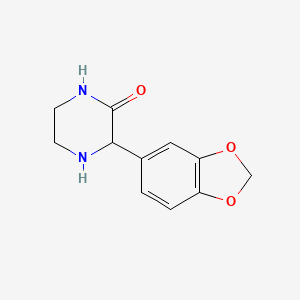
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one
Overview
Description
It has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound is characterized by the presence of a benzodioxole ring fused to a piperazine ring, making it a unique structure in the realm of synthetic chemicals.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antiproliferative activity against various cancer cells .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its potential antiproliferative effects, it may influence pathways related to cell growth and division .
Result of Action
Similar compounds have been shown to exert antiproliferative effects, suggesting that this compound may also inhibit cell growth and division .
Biochemical Analysis
Biochemical Properties
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . Additionally, 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one can form complexes with other biomolecules, influencing their stability and function .
Cellular Effects
The effects of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as HeLa and A549 cell lines, by causing cell cycle arrest at the S-phase and G2/M-phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often involves interactions with the active sites of enzymes, resulting in conformational changes that affect enzyme activity. Additionally, 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one remains stable under specific conditions, but its activity may decrease due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as inhibiting tumor growth, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
The transport and distribution of 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall activity and effectiveness in different tissues .
Subcellular Localization
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one typically involves the reaction of 1,3-benzodioxole with piperazine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the benzodioxole is coupled with piperazine in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antitumor agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
1-Benzo[1,3]dioxol-5-ylmethyl-piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
5-Bromo-benzodioxole: Contains the benzodioxole ring but with a bromine substituent.
Uniqueness
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one is unique due to its specific combination of the benzodioxole and piperazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-3-4-13-11)7-1-2-8-9(5-7)16-6-15-8/h1-2,5,10,12H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUMUSFCOWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280756 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246550-13-9 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
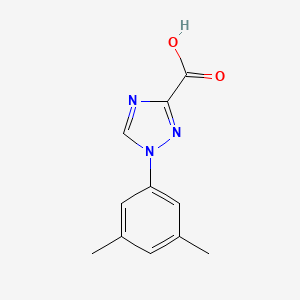

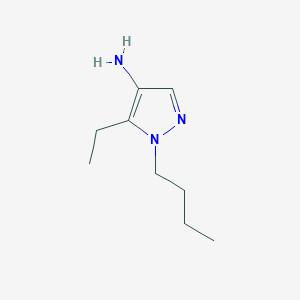
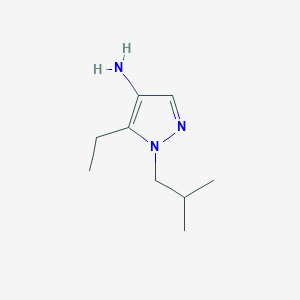
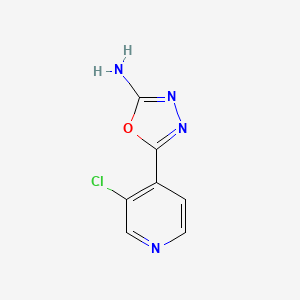
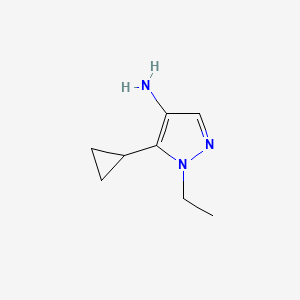

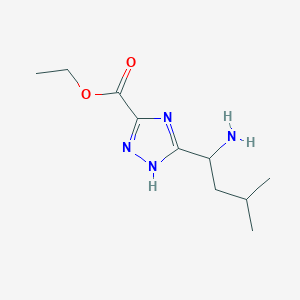
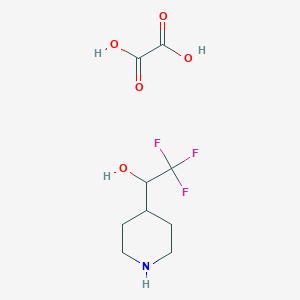
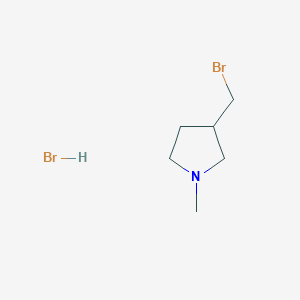
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
